molecular formula C7H10O3 B1466283 cis-5-Hydroxycyclohex-3-enecarboxylic acid CAS No. 54911-88-5

cis-5-Hydroxycyclohex-3-enecarboxylic acid

Cat. No.: B1466283
CAS No.: 54911-88-5
M. Wt: 142.15 g/mol
InChI Key: CNPPQIVHKLYCGG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-5-Hydroxycyclohex-3-enecarboxylic acid: is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It is characterized by a cyclohexene ring with a hydroxyl group and a carboxylic acid group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hydroxycyclohex-3-enecarboxylic acid typically involves the hydroxylation of cyclohexene derivatives under controlled conditions. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-5-Hydroxycyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which cis-5-Hydroxycyclohex-3-enecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and influence metabolic processes .

Comparison with Similar Compounds

  • trans-5-Hydroxycyclohex-3-enecarboxylic acid
  • cis-4-Hydroxycyclohex-3-enecarboxylic acid
  • cis-5-Methoxycyclohex-3-enecarboxylic acid

Comparison: cis-5-Hydroxycyclohex-3-enecarboxylic acid is unique due to its specific cis configuration, which influences its chemical reactivity and biological interactions. Compared to its trans isomer, the cis configuration may result in different stereochemical properties and biological activities .

Properties

IUPAC Name

(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPPQIVHKLYCGG-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 2
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 3
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 4
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 5
cis-5-Hydroxycyclohex-3-enecarboxylic acid
Reactant of Route 6
cis-5-Hydroxycyclohex-3-enecarboxylic acid

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